molecular formula C14H26O3Si B14477507 Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate CAS No. 65213-36-7

Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate

Cat. No.: B14477507
CAS No.: 65213-36-7
M. Wt: 270.44 g/mol
InChI Key: IZZAGKXPPQAAIX-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate is a chemical compound known for its unique structure and properties It features a cyclopentylidene group, a trimethylsilyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate typically involves the reaction of cyclopentanone with ethyl 4-bromobutanoate in the presence of a base to form the cyclopentylidene intermediate. This intermediate is then treated with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted butanoates.

Scientific Research Applications

Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at certain sites. The compound’s reactivity is influenced by the presence of the cyclopentylidene and ester groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyclopentylidene-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a trimethylsilyl group.

    Ethyl 4-cyclopentylidene-4-methoxybutanoate: Similar structure but with a methoxy group instead of a trimethylsilyl group.

Uniqueness

Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

CAS No.

65213-36-7

Molecular Formula

C14H26O3Si

Molecular Weight

270.44 g/mol

IUPAC Name

ethyl 4-cyclopentylidene-4-trimethylsilyloxybutanoate

InChI

InChI=1S/C14H26O3Si/c1-5-16-14(15)11-10-13(17-18(2,3)4)12-8-6-7-9-12/h5-11H2,1-4H3

InChI Key

IZZAGKXPPQAAIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=C1CCCC1)O[Si](C)(C)C

Origin of Product

United States

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